molecular formula C10H19NO B1474197 (1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol CAS No. 1932301-25-1

(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol

Cat. No. B1474197
M. Wt: 169.26 g/mol
InChI Key: ZOFCZEIEVPJQJJ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol, also known as CBAC, is a cyclic secondary amine compound that has been studied for its potential applications in the fields of scientific research, medicinal chemistry, and biochemistry. CBAC is a chiral molecule with a unique structure and has been used as a chiral building block in the synthesis of various molecules. In addition, CBAC has been found to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of ion channels, and modulation of neurotransmitter release.

Scientific Research Applications

Catalytic Oxidation and Chemical Intermediates

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This review focuses on the selective oxidation of cyclohexene to produce valuable chemical intermediates used widely in the chemical industry. Controllable oxidation reactions are essential for synthesizing targeted products, highlighting the importance of catalysts in achieving selective outcomes in chemical reactions (Cao et al., 2018).

Cyclodextrins and Drug Delivery

Exploring Versatile Applications of Cyclodextrins : Cyclodextrins are discussed for their wide range of utilities in pharmaceuticals, drug delivery systems, and more. The review emphasizes the role of cyclodextrins in enhancing the solubility and stability of drugs, showcasing their significance in pharmaceutical applications (Sharma & Baldi, 2016).

Novel Opioid Analogs

Understanding the Availability, Prevalence of Use, Desired Effects, Acute Toxicity, and Dependence Potential of the Novel Opioid MT-45 : Although this study focuses on a novel psychoactive substance, it highlights the broader context of researching new compounds for potential therapeutic uses and understanding their pharmacological profiles (Siddiqi et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Review of A Cyclohexane Oxidation Reaction Using Heterogeneous Catalyst : This paper reviews cyclohexane oxidation, an important reaction for producing intermediates for nylon synthesis. It underscores the role of catalysts in improving selectivity and efficiency, relevant for developing new synthetic methods for complex molecules (Khirsariya & Mewada, 2014).

properties

IUPAC Name

(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-7-2-1-6-9(10)11-8-4-3-5-8/h8-12H,1-7H2/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFCZEIEVPJQJJ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(cyclobutylamino)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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